5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold known for its versatility in medicinal chemistry and material science. The structure features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a (4-methoxyphenoxy)methyl moiety. The dual methoxy substituents contribute electron-donating effects, influencing electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-5-3-12(4-6-13)17-18-16(23-19-17)11-22-15-9-7-14(21-2)8-10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUSBGOUNYAGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxybenzohydrazide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring under acidic conditions. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
Halogenated Phenoxy Derivatives
- 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (): Structural Difference: Bromine replaces the methoxy group on the phenoxy ring. This analog may exhibit altered pharmacokinetic properties compared to the methoxy variant due to increased lipophilicity. Synthesis: Similar methods apply, using 4-bromophenol derivatives in the alkylation step .
- 5-[(4-Chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (): Structural Difference: Chlorine substituent on the phenoxy group. This compound is listed as a pharmaceutical intermediate, suggesting utility in drug development .
Heterocyclic Hybrids
- 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4H-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole (): Structural Difference: Incorporates a triazole-thioether moiety at position 4. The sulfur atom may improve metabolic stability .
Quinuclidinylmethyl Derivatives () :
- Example: Borane 3-(4-methoxyphenyl)-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole complex (60) .
- Structural Difference: A quinuclidine group replaces the phenoxy-methyl chain.
- Impact: The bulky quinuclidine moiety enhances steric effects, likely influencing receptor selectivity (e.g., α7 nicotinic acetylcholine receptor activation). Synthesis involves Cs₂CO₃-mediated coupling, yielding 31% efficiency .
Anticancer Activity
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) :
- 5-Aryl-3-((Quinolin-8-ylsulfonyl)methyl)-1,2,4-Oxadiazoles (): Exhibit EGFR kinase inhibition surpassing erlotinib. Fluorophenyl and dichlorophenyl analogs show enhanced potency, highlighting the role of electron-deficient aryl groups in target engagement .
Antimicrobial Activity
- 5-(Furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol (XIII): Demonstrates broad-spectrum activity, with the methoxybenzylidene group enhancing membrane penetration. Thiol and triazole functionalities contribute to metal chelation, disrupting microbial enzymes .
Physicochemical and Spectroscopic Properties
- NMR Profiles :
- Thermal Stability :
- Methoxy-substituted oxadiazoles generally exhibit moderate thermal stability (decomposition >200°C), whereas halogenated analogs may decompose at lower temperatures due to weaker C–X bonds .
Biological Activity
5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H20N4O5S
- Molecular Weight : 452.5 g/mol
- IUPAC Name : 2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : Starting materials such as 4-methoxyphenol are reacted with various reagents.
- Reaction Conditions : Common solvents include dichloromethane and catalysts like triethylamine under controlled temperatures to optimize yield and purity.
Biological Activity
Recent studies have highlighted the biological activity of oxadiazole derivatives, particularly in the context of their pharmacological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effective inhibition against Mycobacterium tuberculosis with percentages of inhibition reaching up to 96% at certain concentrations .
| Compound | % Inhibition at 250 μg/mL | % Inhibition at 100 μg/mL |
|---|---|---|
| Compound A | 92% | 91% |
| Compound B | 96% | 91% |
Anticancer Potential
The compound has been investigated for its anticancer properties:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cellular signaling pathways .
Anti-inflammatory Activity
Studies have also indicated that oxadiazoles can exhibit anti-inflammatory effects:
- Comparative Analysis : Some derivatives showed anti-inflammatory activity comparable to established drugs like Indomethacin at similar dosages .
Case Studies
Several case studies provide insights into the efficacy and safety of compounds related to this compound.
- Study on Tuberculosis Treatment :
- Evaluation of Anti-cancer Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
